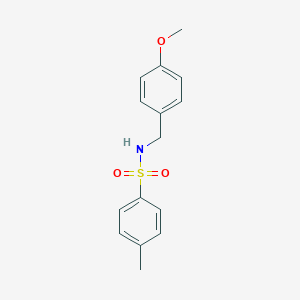

N-(4-méthoxybenzyl)-4-méthylbenzènesulfonamide

Vue d'ensemble

Description

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxybenzyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de thiosemicarbazone

Le composé a été utilisé dans la synthèse de dérivés de thiosemicarbazone . La réaction de [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymène) 2] avec deux thiosemicarbazones obtenues par la condensation de N- (4-méthoxybenzyl) thiosemicarbazide et 1,4-hydroxy-3-méthoxyphényl)éthan-1-one ( HL1) ou 2-fluoro-4-hydroxybenzaldéhyde ( HL2) a été étudiée .

Études de cytotoxicité

Le composé a été utilisé dans des études de cytotoxicité . La capacité des complexes à inhiber la croissance cellulaire contre les lignées NCI-H460, A549 et MDA-MB-231 a été évaluée. Les complexes n'ont pas montré une puissance supérieure à celle du cisplatine, bien qu'ils aient eu une efficacité supérieure, en particulier pour le complexe dérivé de HL1 .

Synthèse de complexes de ruthénium (II)-p-cymène

Le composé a été utilisé dans la synthèse de complexes de ruthénium (II)-p-cymène . Les complexes cationiques de formule [RuCl (η 6 - p -cymène) (HL)] + ont été isolés sous forme de chlorure solide et de sels de trifluorométhylsulfate (TfO) .

Évaluation du comportement redox

Le composé a été utilisé dans l'évaluation du comportement redox . Le comportement redox des ligands et des complexes a été évalué par voltampérométrie cyclique. Il semble plus difficile d'oxyder le complexe dérivé de HL 1 que de HL 2 .

Synthèse de 3-[N-(4-méthoxybenzyl)amino]benzo[de]anthracen-7-one

Le composé a été utilisé dans la synthèse de 3-[N-(4-méthoxybenzyl)amino]benzo[de]anthracen-7-one . Ceci a été réalisé via une procédure en deux étapes comprenant la condensation de la 3-aminobenzanthrone avec l'anisaldéhyde et la réduction subséquente de l'imine obtenue en amine appropriée par le borohydrure de sodium

Mécanisme D'action

Target of Action

N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways can have downstream effects that contribute to the compound’s therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that could be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD.

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYMAJFNINSNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

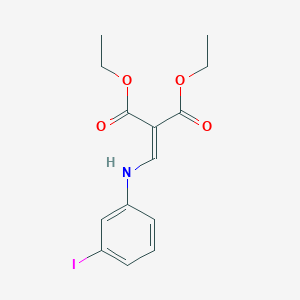

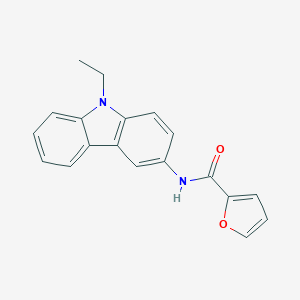

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-9H-pyrimido[4,5-b]indole](/img/structure/B398382.png)

![Methyl 2-(1-adamantyl)-2-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]acetate](/img/structure/B398387.png)

![Methyl 1-adamantyl[(diphenylacetyl)amino]acetate](/img/structure/B398388.png)

![Diethyl 2-{[4-chloro-3-(trifluoromethyl)anilino]methylene}malonate](/img/structure/B398393.png)

![4-[2-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B398400.png)